4-ethoxy-3-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a fluoro substituent, and a thiomorpholine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of functional group transformations. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro substituent, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-ethoxy-3-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
Uniqueness
4-ethoxy-3-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O4S2/c1-2-25-17-4-3-15(13-16(17)19)27(22,23)20-14-18(5-9-24-10-6-18)21-7-11-26-12-8-21/h3-4,13,20H,2,5-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYCNCUMKLBBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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